

5-Nitroisoindolin-1-one chemical properties and structure

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Compound of Interest

Compound Name: 5-Nitroisoindolin-1-one

Cat. No.: B1355421

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5-Nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **5-Nitroisoindolin-1-one**. Due to the limited availability of experimental data for this specific compound, this guide combines predicted data with general principles of organic chemistry and information available for structurally related compounds.

Chemical Structure and Properties

5-Nitroisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core substituted with a nitro group at the 5-position of the benzene ring. The presence of the electron-withdrawing nitro group and the lactam functionality suggests unique electronic and reactive properties that may be of interest in medicinal chemistry and materials science.

Structure:

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Table 1: Chemical Identifiers and Physical Properties of **5-Nitroisoindolin-1-one**

Property	Value	Source
CAS Number	876343-38-3	[1]
Molecular Formula	C ₈ H ₆ N ₂ O ₃	[1]
Molecular Weight	178.14 g/mol	[1]
Predicted Boiling Point	505.8 ± 50.0 °C	[1]
Predicted Density	1.449 ± 0.06 g/cm ³	[1]
Melting Point	Data not available	-
Solubility	Data not available*	-

*Based on the parent compound, isoindolin-1-one, it is expected to have limited solubility in water and moderate solubility in organic solvents like ethanol and acetone. The nitro group may slightly alter this profile.[\[2\]](#)

Spectral Data

Detailed experimental spectral data for **5-Nitroisoindolin-1-one** are not readily available in the scientific literature. The following represents predicted spectral characteristics based on the structure and data from related compounds.

Table 2: Predicted Spectral Data for **5-Nitroisoindolin-1-one**

Technique	Predicted Key Features
¹ H NMR	Aromatic protons in the range of 7.5-8.5 ppm, with splitting patterns influenced by the nitro group. A singlet or broad singlet for the N-H proton, and a singlet for the CH ₂ group.
¹³ C NMR	Carbonyl carbon signal around 170 ppm. Aromatic carbons between 120-150 ppm, with the carbon bearing the nitro group shifted downfield. A signal for the CH ₂ group around 45-55 ppm.
IR Spectroscopy	Characteristic peaks for N-H stretching (around 3200-3400 cm ⁻¹), C=O stretching of the lactam (around 1680-1720 cm ⁻¹), and asymmetric and symmetric stretching of the NO ₂ group (around 1500-1550 cm ⁻¹ and 1330-1370 cm ⁻¹ , respectively).
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z = 178.

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Nitroisoindolin-1-one** is not published. However, a general and plausible synthetic route can be extrapolated from established methods for the synthesis of isoindolin-1-ones. One common method involves the cyclization of a substituted o-toluid acid derivative.

Experimental Protocol: General Synthesis of Isoindolin-1-ones from Nitroarenes

A one-pot synthesis of isoindolin-1-one derivatives can be achieved through the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde.

Materials:

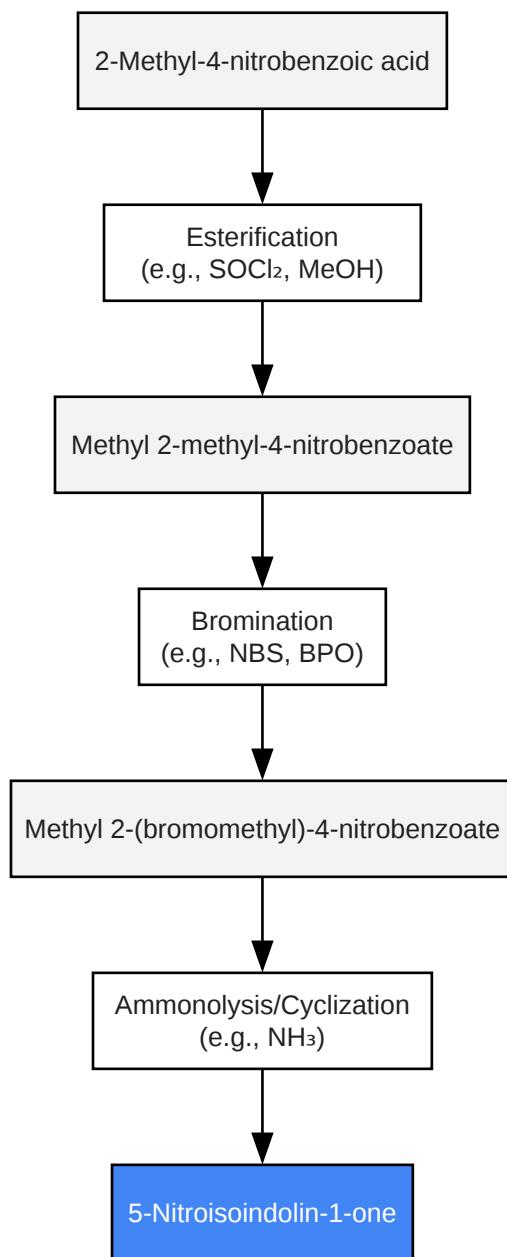
- A suitable nitrobenzene derivative (e.g., 1-methyl-4-nitrobenzene, as a precursor to the required starting material)
- o-Phthalaldehyde
- Indium powder
- Acetic acid
- Toluene
- Ethyl acetate (EtOAc)
- 10% aqueous NaHCO₃ solution
- Anhydrous MgSO₄
- Celite

Procedure:

- To a mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL), add o-phthalaldehyde (1.0 mmol).
- Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).
- Stir the reaction mixture at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).
- After completion, dilute the reaction mixture with EtOAc (30 mL) and filter through Celite.
- Transfer the filtrate to a separatory funnel and wash with 10% aqueous NaHCO₃ solution (30 mL).
- Extract the aqueous layer with EtOAc (3 x 30 mL).
- Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by a suitable method, such as column chromatography.

DOT Diagram: Proposed Synthesis Workflow for **5-Nitroisoindolin-1-one**



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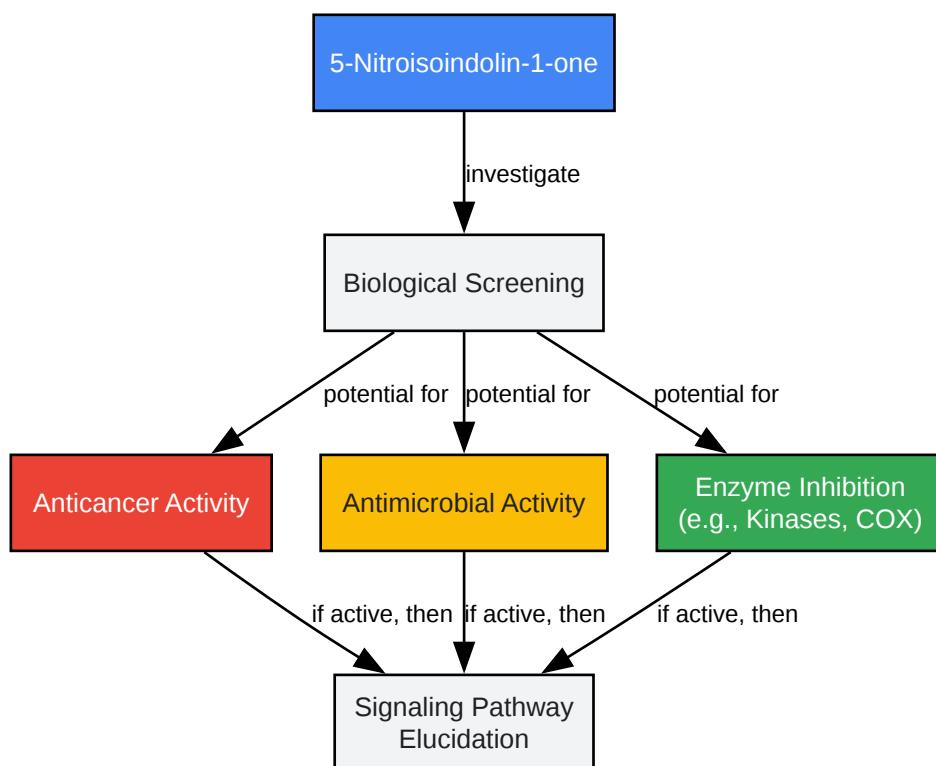
Caption: Proposed synthetic pathway to **5-Nitroisoindolin-1-one**.

Biological Activity and Signaling Pathways

There is currently no published research on the biological activity or the involvement of **5-Nitroisoindolin-1-one** in any signaling pathways. The isoindolinone scaffold is present in various biologically active molecules, and nitroaromatic compounds are known to have a wide range of pharmacological effects. However, any potential biological role for **5-Nitroisoindolin-1-one** remains to be investigated.

Derivatives of the related compound, isoindoline-1,3-dione, have been investigated for a variety of biological activities, including as inhibitors of cyclooxygenase (COX) and as potential therapeutics for Alzheimer's disease.^{[3][4]} Additionally, other nitro-containing heterocyclic compounds have shown activities such as trypanocidal effects.^[5] These findings for related structures may provide a starting point for future investigations into the biological potential of **5-Nitroisoindolin-1-one**.

DOT Diagram: Logical Relationship of Potential Research Areas



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Caption: Potential avenues for biological research on **5-Nitroisoindolin-1-one**.

Conclusion

5-Nitroisoindolin-1-one is a chemical entity with a well-defined structure but limited publicly available experimental data. The information presented in this guide, based on predicted properties and general synthetic methodologies, provides a foundational understanding for researchers. Further experimental investigation is required to fully characterize its physicochemical properties, develop optimized synthetic protocols, and explore its potential biological activities. The structural motifs present in **5-Nitroisoindolin-1-one** suggest that it could be a valuable building block for the development of novel compounds in various fields of chemical and pharmaceutical research.

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